![molecular formula C11H8N2O2 B1363513 3-Phenyl-2-pyrazinecarboxylic acid CAS No. 2881-85-8](/img/structure/B1363513.png)
3-Phenyl-2-pyrazinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyrazinecarboxylic acid, which is a metabolite of the antibacterial agent Pyrazinamide .
Synthesis Analysis
The synthesis of N-(substituted phenyl)pyrazine-2, 3-dicarboximides, which are related to 3-Phenyl-2-pyrazinecarboxylic acid, has been reported . The synthesis starts from various substituted anilines and 2, 3-pyrazinedicarboxylic anhydrides prepared by the condensation of diaminomaleonitrile with 1, 2-diketones .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-pyrazinecarboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 200.193 Da and the monoisotopic mass is 200.058578 Da .Physical And Chemical Properties Analysis
3-Phenyl-2-pyrazinecarboxylic acid is a white to off-white powder or crystals . It has a molecular weight of 200.2 .Scientific Research Applications
1. Synthesis and Structure Analysis
3-Phenyl-2-pyrazinecarboxylic acid is used in the synthesis and structure analysis of various metal complexes. For instance, it assists in creating ternary metal complexes with N-heterocyclic ligands, leading to new compounds with unique structural properties (Fang et al., 2009). These compounds exhibit interesting thermal stabilities and luminescence properties.
2. Antimicrobial Applications
This compound is also instrumental in synthesizing pyrazole derivatives with antimicrobial properties. Research shows that certain pyrazole derivatives, synthesized using 3-Phenyl-2-pyrazinecarboxylic acid, exhibit moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
3. Molecular Docking and Biological Evaluation
Another key application of 3-Phenyl-2-pyrazinecarboxylic acid is in molecular docking and biological evaluation studies. It is used to synthesize multi-heterocyclic anti-bacterial drugs, contributing to advancements in pharmacology and drug design (Dhevaraj et al., 2019).
4. Spectroscopic and Theoretical Studies
The compound finds usage in combined experimental and theoretical studies, such as in the research of biologically important pyrazole-4-carboxylic acid derivatives. These studies involve spectroscopic analysis and density functional theory (DFT) calculations (Viveka et al., 2016).
5. Synthesis of Bioactive Compounds
Research also indicates the utility of 3-Phenyl-2-pyrazinecarboxylic acid in the synthesis of bioactive compounds, particularly in creating derivatives that exhibit potential biological activities. These activities range from antimicrobial to potential anticancer properties (Liu et al., 2017).
6. Nonlinear Optical Properties
The compound is involved in the synthesis of novel organic conjugated molecules, which exhibit reversible acidochromism and nonlinear optical properties. These properties are significant for various applications in materials science (Xu et al., 2015).
Safety and Hazards
The safety information for 3-Phenyl-2-pyrazinecarboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes .
Mode of Action
Its inhibition of cyp1a2 suggests that it may interfere with the metabolism of certain drugs and other xenobiotics .
Pharmacokinetics
3-Phenyl-2-pyrazinecarboxylic acid exhibits high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it has the potential for good bioavailability .
properties
IUPAC Name |
3-phenylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZTJMUULVRNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363754 |
Source
|
Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-pyrazinecarboxylic acid | |
CAS RN |
2881-85-8 |
Source
|
Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.